molecular formula C10H10ClF2NO2 B2985574 2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide CAS No. 832127-56-7

2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide

Cat. No.: B2985574
CAS No.: 832127-56-7
M. Wt: 249.64
InChI Key: JYIQMKNCEYYGAZ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide is a chemical compound with the CAS Registry Number 832127-56-7 . It has a molecular formula of C10H10ClF2NO2 and a molecular weight of 249.64 g/mol . This acetamide derivative is intended for Industrial and Scientific Research Uses . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safe handling of this compound should be observed. It is recommended to handle the material in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes . In case of skin contact, take off contaminated clothing immediately and wash with plenty of soap and water . For accidental ingestion, rinse the mouth with water and do not induce vomiting . Suitable extinguishing media for fires involving this compound include dry chemical, carbon dioxide, or alcohol-resistant foam . For disposal, the material should be removed to a licensed chemical destruction plant . Global suppliers, including BLD Pharmatech, offer this compound for scientific research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO2/c1-6-4-7(16-10(12)13)2-3-8(6)14-9(15)5-11/h2-4,10H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIQMKNCEYYGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide typically involves the reaction of 4-(difluoromethoxy)-2-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-(difluoromethoxy)-2-methylaniline+chloroacetyl chlorideThis compound\text{4-(difluoromethoxy)-2-methylaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 4-(difluoromethoxy)-2-methylaniline+chloroacetyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of new compounds with different functional groups.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ in substituents on the aromatic ring or heterocyclic systems attached to the acetamide nitrogen. Key comparisons include:

Heterocyclic Derivatives
  • Thiazole/Thiadiazole Derivatives (e.g., 2-chloro-N-(thiazol-2-yl)-acetamide, 2-chloro-N-{5-[2-(4-methoxyphenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide):
    • Thiazole and thiadiazole rings introduce electron-deficient systems, enhancing binding to enzymes like tyrosine kinases. The thiadiazole derivative (IC50 = 1.8 µM against Caco-2 cells) shows potent cytotoxicity due to its planar structure and methoxyphenyl substituent .
    • Key Difference : Heterocycles increase polarity but reduce lipophilicity compared to the target compound’s phenyl ring.
Phenyl-Substituted Acetamides
  • 2-Chloro-N-(2,4-Dimethylphenyl)Acetamide :
    • Ortho- and para-methyl groups induce steric hindrance, altering hydrogen-bonding patterns (N–H⋯O) in crystal structures. This reduces solubility compared to the target compound’s difluoromethoxy group .
Herbicidal Analogs
  • S-Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide):
    • The ethyl and methoxy groups enhance soil adsorption and inhibition of very-long-chain fatty acid synthesis in weeds. The target compound lacks the dual N-alkylation, which may limit herbicidal activity .
  • Dimethenamid-P (2-chloro-N-[(1-methyl-2-methoxy)ethyl]-N-(2,4-dimethyl-thien-3-yl)-acetamide):
    • Thienyl substituents increase metabolic resistance in plants. The difluoromethoxy group in the target compound may offer similar resistance .
Anticancer Activity
  • Thiadiazole-Pyridine Hybrid (7d in ): Exhibits IC50 = 1.8 µM against Caco-2 cells, attributed to the electron-withdrawing fluoro-phenoxy group.
  • Piperazine-Linked Derivatives (e.g., 2-chloro-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide): Show moderate activity against A549 lung carcinoma cells (compounds 3e, 3f, 3g) due to piperazine’s basicity enhancing cellular uptake .
  • Trifluoromethylphenyl Analog (2-chloro-N-(2-(trifluoromethyl)phenyl)acetamide): Demonstrates activity against ABL (T315I) kinase via hydrophobic interactions with the CF3 group .
Herbicidal Activity
  • S-Metolachlor : Broad-spectrum pre-emergence herbicide with prolonged soil persistence due to ethyl and methoxy groups .

Data Tables

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~2.5 1 4
Thiadiazole Derivative (7d) ~3.0 1 6
S-Metolachlor ~3.8 0 3
2-Chloro-N-(2,4-dimethylphenyl)acetamide ~2.2 1 2

Biological Activity

2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide is a compound that has attracted interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H10ClF2NO3C_{10}H_{10}ClF_2NO_3 and a molecular weight of 271.65 g/mol. Its structure includes:

  • Chloro Group : Provides electrophilic characteristics.
  • Difluoromethoxy Group : Enhances lipophilicity and biological membrane interactions.
  • Methoxy Group : May influence the compound's reactivity and interaction with biological targets.

This unique arrangement of functional groups is believed to significantly influence its biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit certain enzymatic activities, leading to various biological effects. Research indicates that it can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their functions and modulating signaling pathways.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus, with an IC50 value of 5.0 μM, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The reported IC50 values for COX-1 and COX-2 are 12.0 μM and 8.5 μM, respectively . This inhibition could make it a candidate for treating inflammatory conditions.

Research Findings and Case Studies

A summary of significant research findings is presented in the table below:

StudyFindingsIC50 Values
Study 1Antimicrobial activity against Staphylococcus aureusIC50 = 5.0 μM
Study 2Anti-inflammatory effects via COX inhibitionIC50 (COX-1) = 12.0 μM; IC50 (COX-2) = 8.5 μM
Study 3Binding affinity to specific enzymesIC50 = 0.51 μM

These studies highlight the compound's potential as a therapeutic agent across various medical applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the phenyl ring and functional groups can significantly affect its potency and selectivity towards specific biological targets.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into how specific substitutions can enhance or diminish biological activity:

Compound NameStructural FeaturesBiological Activity
2-Chloro-N-(4-methoxyphenyl)-acetamideSimilar chloroacetamide structureModerate
2-Chloro-N-(4-fluorophenyl)-acetamideContains fluorine substitutionHigh
2-Chloro-N-(4-difluoromethoxy-phenyl)-methylacetamideContains difluoromethoxy but differs in alkyl substitutionHigh

This analysis underscores the importance of specific substitutions in enhancing or diminishing biological activity.

Q & A

Q. What are the recommended safety protocols for handling 2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide in laboratory settings?

  • Methodological Answer: Researchers must wear protective gear, including nitrile gloves, lab coats, and safety goggles, to avoid dermal/ocular exposure. Work should be conducted in a fume hood to prevent inhalation of vapors. Waste must be segregated into halogenated organic waste containers and disposed of via licensed hazardous waste facilities to minimize environmental contamination . For reactions generating toxic intermediates (e.g., chloro derivatives), use inert-atmosphere gloveboxes to mitigate exposure risks.

Q. What synthetic routes are commonly employed for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer: A standard approach involves reacting 4-(difluoromethoxy)-2-methylaniline with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, with triethylamine as a base to neutralize HCl byproducts. For optimization:
  • Solvent Choice: DCM or acetonitrile improves solubility of aromatic amines.
  • Temperature Control: Maintaining 273 K (0°C) minimizes side reactions like over-chlorination .
  • Stoichiometry: A 1:1 molar ratio of amine to chloroacetyl chloride ensures high yield (>85%). Post-synthesis, recrystallization from toluene or ethyl acetate enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodological Answer:
  • X-ray Crystallography: Resolves bond angles (e.g., C–Cl bond length ~1.74 Å) and dihedral angles between substituents (critical for confirming steric effects of the difluoromethoxy group) .
  • NMR Spectroscopy: 1^1H NMR detects methyl protons (δ 2.3 ppm) and acetamide NH (δ 8.1–8.3 ppm). 19^{19}F NMR confirms difluoromethoxy symmetry (δ -80 to -85 ppm) .
  • FTIR: Amide I band (~1650 cm1^{-1}) and C–F stretches (~1100–1200 cm1^{-1}) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed biological activity and computational docking predictions?

  • Methodological Answer: Discrepancies often arise from conformational flexibility of the difluoromethoxy group. To reconcile results:
  • Perform molecular dynamics simulations (e.g., using AMBER or GROMACS) to assess ligand-protein binding stability under physiological conditions.
  • Validate with isothermal titration calorimetry (ITC) to measure binding affinity (Kd_d) experimentally.
  • Compare crystallographic data (e.g., protein-ligand co-crystal structures) with docking poses to identify overlooked steric clashes .

Q. What crystallographic parameters should be prioritized when analyzing polymorphic forms?

  • Methodological Answer: Key parameters include:
  • Unit Cell Dimensions: Monitor changes in axis lengths (e.g., expansion due to bulky substituents).
  • Hydrogen Bonding Networks: N–H···O interactions (e.g., N1–H1N···O1, d = 2.02 Å) stabilize specific polymorphs.
  • Torsion Angles: The dihedral angle between the acetamide group and aryl ring (e.g., 10.8° in monoclinic vs. 15.2° in orthorhombic forms) affects solubility . Use PXRD to track polymorph transitions under thermal stress (DSC/TGA).

Q. What methodologies are recommended for investigating environmental degradation pathways under varying pH?

  • Methodological Answer:
  • Hydrolysis Studies: Incubate the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC-MS to identify products (e.g., dechlorinated acetamides or phenolic derivatives).
  • Photolysis Experiments: Expose solutions to UV light (λ = 254 nm) to assess photodegradation kinetics.
  • QSAR Modeling: Predict persistence using halogen substituent descriptors (e.g., Hammett σ values for the difluoromethoxy group) .

Data Contradiction Analysis

Q. How should conflicting data on metabolic stability in hepatic microsomes be addressed?

  • Methodological Answer:
  • Species-Specific Variability: Test microsomes from multiple species (e.g., human, rat) to identify cytochrome P450 isoform differences.
  • Co-factor Supplementation: Include NADPH regeneration systems to ensure enzyme activity.
  • LC-HRMS Metabolite ID: Compare hydroxylation or defluorination patterns across studies. Adjust incubation times (30–120 min) to capture kinetic variability .

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